molecular formula C19H24FN3O3 B045855 1-(tert-Butyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 116163-02-1

1-(tert-Butyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B045855
CAS No.: 116163-02-1
M. Wt: 361.4 g/mol
InChI Key: ZMTUMOZDZAJLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections.

Preparation Methods

The synthesis of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves several steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, including 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 3-methyl-piperazine.

    Reaction Conditions: The intermediates are subjected to a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions to form the final product.

    Industrial Production: Industrial production methods typically involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical and biological properties.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a model compound in studies of quinolone chemistry and reactivity.

    Biology: The compound is studied for its antibacterial activity and mechanism of action against various bacterial strains.

    Medicine: It is investigated for its potential use in the treatment of bacterial infections, particularly those caused by antibiotic-resistant bacteria.

    Industry: The compound is used in the development of new antibacterial agents and formulations.

Mechanism of Action

The antibacterial activity of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Comparison with Similar Compounds

1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is compared with other quinolone antibiotics, such as ciprofloxacin and levofloxacin. While all these compounds share a similar core structure and mechanism of action, 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties.

Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Norfloxacin
  • Ofloxacin

These compounds are also quinolone antibiotics with broad-spectrum antibacterial activity, but they differ in their chemical structures and specific clinical applications.

Properties

CAS No.

116163-02-1

Molecular Formula

C19H24FN3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1-tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H24FN3O3/c1-11-9-22(6-5-21-11)16-8-15-12(7-14(16)20)17(24)13(18(25)26)10-23(15)19(2,3)4/h7-8,10-11,21H,5-6,9H2,1-4H3,(H,25,26)

InChI Key

ZMTUMOZDZAJLFA-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F

Synonyms

1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-qu inoline-3-carboxylic acid

Origin of Product

United States

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